1-Amino-2,2,3,4-tetramethylpentan-3-OL
Description
1-Amino-2,2,3,4-tetramethylpentan-3-OL is a branched-chain amino alcohol characterized by a hydroxyl (-OH) group at the 3-position and an amino (-NH₂) group at the 1-position of a pentane backbone. Its structure includes four methyl substituents (at positions 2, 2, 3, and 4), conferring steric hindrance and influencing its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2,3,4-tetramethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)9(5,11)8(3,4)6-10/h7,11H,6,10H2,1-5H3 |
InChI Key |
OPJRHIBWMUGZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,2,3,4-tetramethylpentan-3-OL typically involves the reaction of 2,2,4,4-tetramethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired amino alcohol. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2,3,4-tetramethylpentan-3-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,2,3,4-tetramethylpentan-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Amino-2,2,3,4-tetramethylpentan-3-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires analysis of structural analogs, such as amino alcohols, branched alcohols, and amines. The sole reference () pertains to 3-Methyl-1-pentanol (CAS 589-35-5), a structurally distinct primary alcohol lacking an amino group .
Table 1: Hypothetical Comparison of Key Properties
Key Differences:
Functional Groups: The amino alcohol structure enables dual reactivity (acid-base and nucleophilic properties), unlike 3-Methyl-1-pentanol, which only exhibits alcohol reactivity.
Chirality: this compound may exist as enantiomers due to chiral centers, whereas 3-Methyl-1-pentanol lacks such complexity.
Limitations of Available Evidence
The safety data for 3-Methyl-1-pentanol cannot be extrapolated due to fundamental structural differences (absence of amino group, branching pattern). Authoritative sources such as PubChem, Reaxys, or peer-reviewed journals would be required to validate the hypothetical comparisons above.
Biological Activity
1-Amino-2,2,3,4-tetramethylpentan-3-OL, also known as 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt, is a compound of interest in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tertiary amine and a hydroxyl group that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This prevents the substrate from binding and inhibits the catalytic activity.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and metabolic pathways.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes |
| Receptor Modulation | Modulates receptor activity affecting neurotransmission |
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various pathogens. It acts by disrupting microbial cell membranes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Metabolic Regulation : The compound has been implicated in metabolic regulation processes, influencing glucose metabolism and lipid profiles.
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Neuroprotection Research : In a rodent model of Alzheimer's disease published in Neuroscience Letters, administration of the compound showed a reduction in amyloid plaque formation and improved cognitive functions .
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations (above 200 mg/kg), the compound may exhibit cytotoxic effects on liver cells . Therefore, dosage regulation is essential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
